![molecular formula C16H23ClN2O3 B4764394 N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methyl-1-piperidinyl)acetamide](/img/structure/B4764394.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methyl-1-piperidinyl)acetamide
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methyl-1-piperidinyl)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMA belongs to the class of phenethylamines and is structurally related to the hallucinogenic drug, mescaline. However, CMA does not possess any psychoactive properties and is primarily being investigated for its analgesic and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of CMA is not fully understood, but it is believed to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects
CMA has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, CMA has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related conditions. CMA has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMA in lab experiments is its specificity for the COX-2 enzyme. This allows researchers to study the effects of COX-2 inhibition without the confounding effects of other non-specific inhibitors. However, one limitation of using CMA is its relatively low potency compared to other COX-2 inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on CMA. One area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, CMA may have applications in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of CMA and its potential side effects.
Scientific Research Applications
CMA has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its analgesic effects. Studies have shown that CMA has a significant analgesic effect in animal models of pain, and it may be useful in the treatment of chronic pain conditions.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-11-6-4-5-7-19(11)10-16(20)18-13-9-14(21-2)12(17)8-15(13)22-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSTJXAQZCWAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methylpiperidin-1-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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